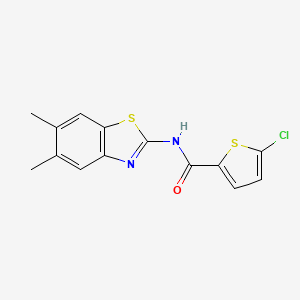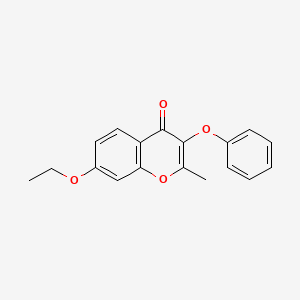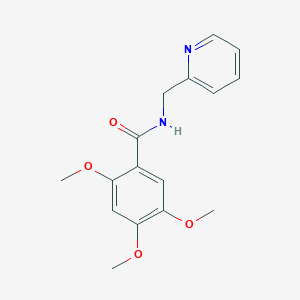![molecular formula C12H16ClNO B5711413 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine, also known as CHEPy, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a selective dopamine transporter ligand that has been used to investigate the role of dopamine in several neurological disorders. In
Mecanismo De Acción
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to changes in behavior and cognition, depending on the brain region and the specific receptor subtypes that are activated.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels has been associated with improvements in attention, working memory, and motor function. However, high doses of this compound can lead to neurotoxicity and damage to dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine is its high selectivity for the dopamine transporter, which allows for selective manipulation of dopamine levels in the brain. This makes it a valuable tool for investigating the role of dopamine in several neurological disorders. However, the neurotoxic effects of high doses of this compound limit its use in long-term studies.
Direcciones Futuras
There are several future directions for 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine research. One area of interest is the role of dopamine in drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for drug addiction. Another area of interest is the development of new dopamine transporter ligands with improved selectivity and lower toxicity. These ligands could be used to study the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
Conclusion:
In conclusion, this compound is a valuable research tool that has been used to investigate the role of dopamine in several neurological disorders. Its high selectivity for the dopamine transporter allows for selective manipulation of dopamine levels in the brain, leading to improvements in behavior and cognition. However, the neurotoxic effects of high doses of this compound limit its use in long-term studies. Future research on this compound could lead to new insights into the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
Métodos De Síntesis
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can be synthesized using a modified Mannich reaction. The reaction involves the condensation of 2-chlorophenethylamine with pyrrolidine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been extensively used as a research tool to investigate the role of dopamine in several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It is a potent and selective dopamine transporter ligand that binds to the dopamine transporter with high affinity. This allows researchers to selectively manipulate dopamine levels in the brain and study its effects on behavior and cognition.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUUTWORMMWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)


![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)


![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)

![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)